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Cat. No.: B15560683

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyralomicin 1b is a member of the pyralomicin family of antibiotics, which are
produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1][2] These compounds
feature a distinct benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1]
Understanding the biosynthesis of Pyralomicin 1b is crucial for efforts in bioengineering and
the development of novel antibiotic derivatives. The 41 kb biosynthetic gene cluster (BGC) for
pyralomicins has been identified and sequenced, revealing 27 open reading frames (ORFS)
that orchestrate its assembly.[1][2][3][4] These ORFs encode for key enzymes such as
nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), halogenases, and
various tailoring enzymes.[1][2][3]

Gene knockout studies are a powerful tool for elucidating the function of specific genes within
the BGC. By systematically inactivating genes, researchers can observe the resulting changes
in metabolite production, thereby assigning function to previously uncharacterized enzymes.
This document provides detailed protocols for creating targeted gene knockouts in
Nonomuraea spiralis using a CRISPR-Cas9-based system, a technique widely adapted for
genome editing in Actinomycetes.[5][6][7]

Key Gene Targets in Pyralomicin Biosynthesis
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The pyralomicin BGC offers several logical targets for knockout studies to probe the
biosynthesis of Pyralomicin 1b. A previous study demonstrated that the targeted disruption of
priH, an N-glycosyltransferase gene, completely abolished pyralomicin production, confirming
its critical role in attaching the cyclitol or sugar moiety to the aglycone.[1][2][4][8]

Table 1: Potential Gene Knockout Targets in the Pyralomicin BGC

. . Predicted Impact of
Gene Target Putative Function
Knockout

Abolishment of Pyralomicin 1b
priH N-glycosyltransferase production. Accumulation of

the aglycone precursor.

Abolishment of pyralomicin
PKS genes Polyketide Synthase production. No formation of the

benzopyranopyrrole core.

) ) Abolishment of pyralomicin
Nonribosomal Peptide ] )
NRPS genes production. No formation of the
Synthetase
benzopyranopyrrole core.

Production of non-halogenated
Halogenase genes Halogenase o
pyralomicin analogues.

Abolishment of Pyralomicin 1a-
1d production. Potential

priA 2-epi-5-epi-valiolone synthase accumulation of pyralomicins
2a-2c (glycosylated with

glucose instead of cyclitol).

Production of demethylated
Methyltransferase genes O-methyltransferase o
pyralomicin analogues.

Experimental Protocols

The following protocols are adapted from established CRISPR-Cas9-mediated genome editing
procedures for Actinomycetes, such as Streptomyces and Nonomuraea gerenzanensis.[9][10]
[11]
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Protocol 1: Construction of the Gene Knockout Plasmid

This protocol describes the creation of a single plasmid containing the Cas9 nuclease, a guide
RNA (gRNA) targeting the gene of interest, and homology arms for directing repair. The
pCRISPomyces-2 vector is a common choice for this application.[10][11]

Materials:

N. spiralis genomic DNA

e pCRISPomyces-2 plasmid

» High-fidelity DNA polymerase

e Restriction enzymes (e.g., Bsal, Xbal)

o T4 DNA Ligase

e Gibson Assembly Master Mix

e Primers for gRNA and homology arms (custom synthesized)
e Chemically competent E. coli (e.g., DH5a) for cloning

e E. coli S17.1 for conjugation

e Appropriate antibiotics (e.g., Apramycin, Chloramphenicol)
Methodology:

e Design and Synthesize gRNA:

o Identify a 20-bp target sequence within the gene of interest (e.g., priH). The sequence
must be immediately upstream of a Protospacer Adjacent Motif (PAM), typically 5'-NGG-3'.

o Design two complementary oligonucleotides encoding the 20-bp target sequence with
appropriate overhangs for cloning into the gRNA expression cassette of pCRISPomyces-
2.
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e Clone gRNA into pCRISPomyces-2:

o

Anneal the two complementary gRNA oligos.

o Digest the pCRISPomyces-2 vector with the appropriate restriction enzyme (e.g., Bsal) to
linearize it at the gRNA insertion site.

o Ligate the annealed gRNA duplex into the linearized pCRISPomyces-2 vector.

o Transform the ligation product into competent E. coli DH5a and select on antibiotic-
containing plates.

o Verify successful insertion via Sanger sequencing.
e Amplify Homology Arms:

o Design primers to amplify two ~1.5 kb regions directly upstream (Left Homology Arm) and
downstream (Right Homology Arm) of the target gene from N. spiralis genomic DNA.

o Incorporate overhangs on the primers that are compatible with the linearized
pCRISPomyces-2 vector for Gibson Assembly.

o Perform PCR using a high-fidelity polymerase to amplify both homology arms.
e Assemble the Final Knockout Vector:

o Linearize the gRNA-containing pCRISPomyces-2 vector using a restriction enzyme that
cuts between the homology arm insertion sites (e.g., Xbal).[10]

o Combine the linearized vector, the Left Homology Arm, and the Right Homology Arm in a
Gibson Assembly reaction. This will create a final plasmid where the homology arms flank
the gRNA/Cas9 cassette, which will serve as a template for homologous recombination
after the gene is excised.

o Transform the assembly product into E. coli DH5q, select on appropriate antibiotic plates,
and verify the final construct by PCR and restriction digest.

e Transform into Conjugation Donor Strain:
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o Transform the final verified knockout plasmid into the conjugation-competent E. coli S17.1
strain.

Protocol 2: Conjugal Transfer into Nonomuraea spiralis

Materials:

E. coli S17.1 carrying the knockout plasmid

N. spiralis spores or mycelia

RARE3 medium or other suitable growth medium for N. spiralis.[1][2]

Nalidixic acid and Apramycin

Sterile petri dishes
Methodology:

o Prepare N. spiralis: Grow N. spiralis on a suitable agar medium to obtain a dense lawn of
mycelia or spores.[2]

e Prepare E. coli Donor: Grow the E. coli S17.1 donor strain overnight in LB broth with
appropriate antibiotics.

o Conjugation:

o

Scrape a loopful of N. spiralis mycelia/spores and resuspend in liquid medium.

[e]

Wash the overnight E. coli culture to remove antibiotics and resuspend in fresh LB.

o

Mix the N. spiralis and E. coli cells in a 1:1 ratio.

[¢]

Spot the mixture onto a sterile filter placed on a suitable agar plate (e.g., RARE3) and
incubate for 16-20 hours at 30°C.

o Selection of Exconjugants:
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o After incubation, overlay the plate with a solution containing Nalidixic acid (to select
against E. coli) and Apramycin (to select for plasmid-containing N. spiralis).

o Incubate the plates for 7-14 days until apramycin-resistant colonies appear. These are the
primary exconjugants where the plasmid has integrated into the genome.

o Selection for Double Crossover (Gene Knockout):

o To select for the second crossover event that eliminates the plasmid backbone and the
target gene, subculture the primary exconjugants onto a non-selective medium for one or
two rounds to allow for plasmid loss.

o Then, replica-plate the colonies onto both apramycin-containing and non-selective plates.
Colonies that grow on the non-selective plate but not on the apramycin plate are potential
knockout mutants.

Protocol 3: Verification of Gene Knockout

Materials:

Genomic DNA from wild-type and mutant N. spiralis

PCR primers flanking the target gene region

Primers internal to the target gene

DNA sequencing service

Methodology:

e PCR Screening:

o Design a primer pair (P1/P4) that binds outside the homology arms used for the knockout
construct. In the wild-type strain, this will produce a large PCR product. In the knockout
mutant, it will produce a smaller product corresponding to the size of the region without the
target gene.
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o Design a second primer pair (P2/P3) that binds within the target gene. This pair will
produce a product in the wild-type strain but no product in the knockout mutant.

e Sanger Sequencing:

o Sequence the PCR product obtained from the P1/P4 primer pair in the mutant strain to
confirm the precise deletion of the target gene and the seamless ligation of the upstream
and downstream regions.

Quantitative Data Summary

The following table summarizes the reported effect of a gene knockout on pyralomicin
production.

Table 2: Effect of prlH Gene Knockout on Pyralomicin Production

. Pyralomicin
Strain Genotype . Reference
Production Level

N. spiralis IMC A-0156  Wild-Type Normal Production [1][2]
N. spiralis AprlH priH knockout mutant Abolished [1][2]1[41[8]
Visualizations

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the
logical basis of the gene knockout experiment.
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Phase 1: Vector Construction

Phase 2: Gene Editing in N. spiralis

Click to download full resolution via product page

Caption: Overall workflow for CRISPR-Cas9 mediated gene knockout in Nonomuraea spiralis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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